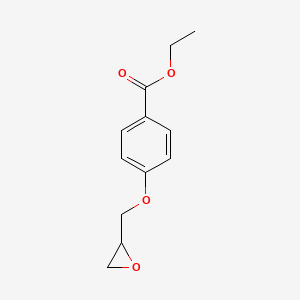

Ethyl 4-(oxiran-2-ylmethoxy)benzoate

Description

Contextualization within Advanced Epoxide and Benzoate (B1203000) Ester Chemistry

Ethyl 4-(oxiran-2-ylmethoxy)benzoate belongs to two significant classes of organic compounds: benzoate esters and epoxides (specifically, glycidyl (B131873) ethers). Benzoate esters are derivatives of benzoic acid and are widely utilized in materials science, perfumery, and as intermediates in pharmaceutical synthesis. ontosight.aichemicalbook.com The ethyl benzoate moiety provides a rigid aromatic core, which can influence the physical properties of larger molecules and polymers derived from it. researchgate.net

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring structure. chemistrytalk.orgwikipedia.org This ring strain makes them significantly more reactive than acyclic ethers, readily undergoing ring-opening reactions with a wide array of nucleophiles. wikipedia.orgmasterorganicchemistry.com As a glycidyl ether, the compound contains an epoxide ring linked to the benzoate structure via a methylene (B1212753) ether bridge, a common functional group in the synthesis of epoxy resins and functional polymers. sacheminc.comchemicalbook.com The presence of both the stable, aromatic benzoate group and the highly reactive oxirane ring in a single molecule makes this compound a valuable monomer and synthetic intermediate. wikipedia.org

Historical and Contemporary Significance in Organic Synthesis Research

While specific historical milestones for this compound are not extensively documented, its synthesis is based on well-established chemical principles. It is typically prepared via a Williamson ether synthesis, reacting ethyl p-hydroxybenzoate (a common paraben) with epichlorohydrin (B41342) in the presence of a base. wikipedia.orgmdpi.com Both precursors are industrially significant chemicals with a long history of use.

In contemporary research, the significance of this compound and its analogs lies primarily in polymer chemistry. The ability of the oxirane group to undergo ring-opening polymerization allows for the creation of polyethers with pendant benzoate groups. google.comnih.gov These side groups can impart specific properties to the polymer backbone, such as increased thermal stability and, notably, liquid crystalline behavior. scholarsresearchlibrary.com The synthesis of novel homologous series of liquid crystals often involves the functionalization of benzoate cores, highlighting the contemporary relevance of this structural motif. scholarsresearchlibrary.com Furthermore, its role as a key intermediate for more complex molecules continues to be explored in various fields, including medicinal chemistry. jocpr.com

Structural Features and Reactive Sites: Implications for Scholarly Investigation

The chemical behavior of this compound is dictated by its distinct functional groups, which serve as reactive sites for chemical transformations. The molecule's structure offers multiple avenues for scholarly investigation into its reactivity and synthetic potential.

The most prominent reactive site is the oxirane (epoxide) ring . Due to significant ring strain (approximately 25 kcal/mol), this group is susceptible to nucleophilic attack under both acidic and basic conditions, leading to ring-opening. masterorganicchemistry.com This reaction is the foundation for its use in polymerization and as an intermediate for introducing a 2,3-dihydroxypropyl side-chain. rsc.org

The ethyl ester group is another key functional site. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification with other alcohols. This allows for modification of the ester functionality post-synthesis. organic-chemistry.org

The aromatic benzoate ring is generally less reactive but can undergo electrophilic aromatic substitution. The ether and ester groups are electron-donating and electron-withdrawing, respectively, which directs the position of substitution on the ring.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Synonyms | Ethyl 4-(glycidyloxy)benzoate |

| CAS Number | 60433-40-1 |

| Reactive Site | Type of Reaction | Potential Outcome |

| Oxirane Ring | Nucleophilic Ring-Opening | Formation of diols, amino alcohols; Polymerization to form polyethers. |

| Ester Group | Hydrolysis / Transesterification | Conversion to carboxylic acid or a different ester. |

| Aromatic Ring | Electrophilic Substitution | Functionalization of the benzene (B151609) ring. |

| Ether Linkage | Cleavage (Harsh Conditions) | Scission of the molecule with strong acids. |

Overview of Key Research Avenues Explored in Scientific Literature

Scientific investigation into this compound and structurally related compounds has primarily focused on a few key avenues:

Monomer for Liquid Crystalline Polymers: A significant area of research involves using benzoate esters containing polymerizable groups, like epoxides, to synthesize side-chain liquid crystalline polymers (SCLCPs). The rigid benzoate moiety acts as a mesogen (the part of the molecule that induces liquid crystal behavior), while the polymerization of the oxirane ring forms the flexible polymer backbone. scholarsresearchlibrary.com The properties of the resulting materials can be tuned by modifying the structure of the benzoate ester or the length of the spacer connecting it to the backbone. scipublications.com

Synthesis of Functional Polymers: Beyond liquid crystals, the ring-opening polymerization of this monomer can be used to create functional polyethers. rsc.orgacs.org The pendant ethyl benzoate groups along the polymer chain can be further modified, allowing for the synthesis of materials with tailored properties for applications in coatings, adhesives, and advanced composites. chemicalbook.com The ability to copolymerize with other oxirane monomers offers a pathway to precisely control the physical and chemical properties of the resulting materials. researchgate.net

Intermediate in Organic Synthesis: The high reactivity of the epoxide ring makes it an excellent electrophilic partner for a wide range of nucleophiles. sacheminc.com This allows the molecule to serve as a versatile intermediate in the synthesis of more complex molecules. For example, reaction with amines can produce amino alcohol derivatives, which are common structural motifs in pharmacologically active compounds. nih.gov This synthetic utility positions it as a valuable building block for creating diverse chemical libraries for drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(oxiran-2-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVTVXYPNNCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Ethyl 4 Oxiran 2 Ylmethoxy Benzoate

Oxirane Ring-Opening Reactions

The high ring strain of the epoxide ring in Ethyl 4-(oxiran-2-ylmethoxy)benzoate renders it more reactive than typical ethers towards nucleophilic attack. jsynthchem.comresearchgate.net This reactivity is the foundation for its utility in various synthetic applications. The ring-opening can be initiated under acidic, basic, or neutral conditions, with each condition dictating the reaction mechanism and regioselectivity. jsynthchem.com

Nucleophilic Ring-Opening under Acidic Conditions

Under acidic conditions, the epoxide oxygen of this compound is first protonated, creating a better leaving group and activating the ring for nucleophilic attack. libretexts.orgkhanacademy.orgmasterorganicchemistry.com This initial protonation step is crucial, especially when weak nucleophiles are employed. youtube.comyoutube.com The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. byjus.comtestbook.comlibretexts.org

The carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.orgtestbook.com However, a full carbocation intermediate is generally not formed. byjus.comtestbook.com Instead, the nucleophile attacks the electrophilic carbon from the backside, similar to an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack. masterorganicchemistry.combyjus.com

The regioselectivity of the attack is a key aspect of acid-catalyzed ring-opening. The nucleophile preferentially attacks the more substituted carbon of the epoxide ring. masterorganicchemistry.comtestbook.comchemistrysteps.com This preference is attributed to the greater stability of the partial positive charge that develops on the more substituted carbon atom. libretexts.org For example, in the presence of aqueous acid (H₃O⁺), the epoxide ring opens to form a 1,2-diol. byjus.comtestbook.com Similarly, reaction with anhydrous acids (HX) yields a trans-halohydrin. byjus.comlibretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Asymmetric Epoxides

| Reaction Condition | Nucleophile | Site of Attack | Product Type |

|---|---|---|---|

| Aqueous Acid (e.g., H₂SO₄) | H₂O | More substituted carbon | trans-1,2-diol |

| Anhydrous Acid (e.g., HBr) | Br⁻ | More substituted carbon (if one carbon is tertiary) | trans-halohydrin |

This table summarizes the general regiochemical outcomes for the acid-catalyzed ring-opening of asymmetric epoxides.

Nucleophilic Ring-Opening under Basic Conditions

In contrast to acidic conditions, the ring-opening of this compound under basic conditions proceeds through a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this scenario, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. jsynthchem.commasterorganicchemistry.com Due to the absence of an acid catalyst, the leaving group is an alkoxide anion, which is generally a poor leaving group. byjus.com However, the inherent ring strain of the epoxide provides the necessary driving force for the reaction to proceed. libretexts.org

A defining feature of the base-catalyzed ring-opening is its regioselectivity. The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom of the oxirane ring. libretexts.orgyoutube.commasterorganicchemistry.com This steric control is a hallmark of the SN2 reaction. For instance, reaction with hydroxide (B78521) ions in water leads to the formation of a 1,2-diol, with the hydroxide attacking the less substituted carbon. libretexts.orgtestbook.com Similarly, amines, which are common nucleophiles in this reaction, also attack the less hindered carbon. The reaction of epoxides with amines is a fundamental step in the synthesis of β-amino alcohols, a motif present in many pharmaceutical compounds. jetir.org

The reaction with amines typically involves the amine acting as the nucleophile to open the ring, followed by protonation of the resulting alkoxide by another amine molecule or during a subsequent workup step. rsc.org

Table 2: Comparison of Acidic vs. Basic Ring-Opening of an Asymmetric Epoxide

| Feature | Acidic Conditions | Basic Conditions |

|---|---|---|

| Mechanism | SN1/SN2 hybrid byjus.comtestbook.com | SN2 libretexts.orgmasterorganicchemistry.com |

| Initial Step | Protonation of epoxide oxygen khanacademy.org | Nucleophilic attack on carbon jsynthchem.com |

| Nucleophile | Weak nucleophiles are effective youtube.com | Strong nucleophiles required masterorganicchemistry.com |

| Regioselectivity | Attack at the more substituted carbon masterorganicchemistry.comtestbook.com | Attack at the less substituted carbon libretexts.orgmasterorganicchemistry.com |

| Stereochemistry | Inversion of configuration at the attacked carbon masterorganicchemistry.com | Inversion of configuration at the attacked carbon masterorganicchemistry.com |

This interactive table highlights the key mechanistic differences between the two primary pathways for epoxide ring-opening.

Catalytic Ring-Opening Reactions

Catalytic methods for epoxide ring-opening offer enhanced control over reactivity and selectivity, making them highly valuable in modern organic synthesis. researchgate.net These methods can involve metal-based catalysts, organocatalysts, or more complex supramolecular systems.

Metal catalysts, particularly those based on chiral ligands, are instrumental in achieving high levels of stereocontrol in epoxide ring-opening reactions. mdpi.comnih.gov These catalytic systems can facilitate the asymmetric ring-opening (ARO) of meso-epoxides or the kinetic resolution of racemic epoxides, providing access to enantiomerically enriched products. mdpi.comnih.gov

Metal-salen complexes, for example, have been extensively studied as effective catalysts for a variety of nucleophilic additions to epoxides. mdpi.comnih.gov The mechanism often involves the metal center acting as a Lewis acid to activate the epoxide, while a nucleophile, sometimes also coordinated to the metal complex, performs the ring-opening. nih.gov In some cases, a bimetallic mechanism has been proposed where one metal center activates the epoxide and another delivers the nucleophile. nih.gov This cooperative catalysis can lead to significantly enhanced reactivity and enantioselectivity. nih.gov The choice of metal (e.g., Cr, Co, Al) and the design of the chiral salen ligand are crucial for optimizing the outcome of the reaction. mdpi.comnih.gov

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting stereoselective epoxide ring-opening reactions. acs.orgnih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can activate the epoxide through hydrogen bonding, facilitating nucleophilic attack. acs.org These catalysts can operate through a bifunctional mechanism, activating both the epoxide and the nucleophile. acs.org

Supramolecular chemistry offers another layer of control over these reactions. wikipedia.org For instance, crown ethers can form complexes with protonic acids, creating supramolecular systems that can control the release of the acid and thereby modulate the rate of cationic ring-opening polymerization of epoxides. acs.org This approach allows for temporal control over the initiation of the reaction. acs.org Template-directed synthesis, a concept from supramolecular chemistry, can also be applied to pre-organize reactants for a ring-opening reaction, facilitating otherwise unlikely transformations. wikipedia.org

Stereochemical Outcomes and Diastereoselectivity in Ring-Opening

The stereochemical outcome of the ring-opening of this compound is a direct consequence of the SN2-type mechanism that is operative under both basic and, to a large extent, acidic conditions. libretexts.orgbyjus.com The nucleophile attacks the epoxide carbon from the side opposite to the carbon-oxygen bond, resulting in a Walden inversion of the stereocenter at the point of attack. youtube.commasterorganicchemistry.com This leads to a trans relationship between the incoming nucleophile and the hydroxyl group originating from the epoxide oxygen. libretexts.orgbyjus.com

In the case of cyclic epoxides, this results in the formation of trans-disubstituted cycloalkanes. youtube.com For example, the acid-catalyzed hydrolysis of a cyclohexene (B86901) oxide derivative will yield a trans-1,2-diol. byjus.com The diastereoselectivity of the reaction—the preference for forming one diastereomer over another—is therefore highly controlled by this mechanistic imperative. tandfonline.com

The relative stereochemistry of the two newly functionalized vicinal carbons is thus predictably established. mdpi.com This predictable stereochemical outcome is a cornerstone of the synthetic utility of epoxides, allowing for the controlled installation of functional groups in a specific spatial arrangement. nih.gov

Reactions Involving the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The principal transformations in this category are transesterification, hydrolysis, and saponification.

Transesterification Processes with Alcoholysis

Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of an acid or base catalyst, resulting in the exchange of the ethoxy group for a different alkoxy group. This is an equilibrium-driven process. The general reaction can be depicted as:

This compound + R'OH ⇌ Alkyl 4-(oxiran-2-ylmethoxy)benzoate + Ethanol (B145695)

Illustrative Data on Transesterification of Related Esters

| Reactant Ester | Alcohol | Catalyst | Conditions | Product |

| Methylparaben | Ethanol | Caco-2 cell homogenate | 37°C | Ethylparaben |

| Propylparaben | Ethanol | Caco-2 cell homogenate | 37°C | Ethylparaben |

| Butylparaben | Ethanol | Caco-2 cell homogenate | 37°C | Ethylparaben |

| Note: This table is based on data for p-hydroxybenzoate esters and serves to illustrate the principle of transesterification. nih.gov |

Hydrolysis and Saponification Pathways in Diverse Media

Hydrolysis refers to the cleavage of the ester bond by reaction with water, typically under acidic conditions, to yield 4-(oxiran-2-ylmethoxy)benzoic acid and ethanol. This reaction is reversible.

Saponification is the irreversible hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), which yields the salt of the carboxylic acid (sodium 4-(oxiran-2-ylmethoxy)benzoate) and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net Studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that the reaction rates are influenced by the nature and position of substituents on the benzene (B151609) ring. rsc.org

The general mechanism for base-promoted hydrolysis involves the following steps:

Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the departure of the ethoxide leaving group.

An acid-base reaction between the newly formed carboxylic acid and the ethoxide ion, resulting in the carboxylate salt and ethanol.

Concurrent and Sequential Chemical Transformations

The presence of both an epoxide and an ester group on the same molecule introduces the possibility of selective reactions and complex multi-step transformations.

Chemoselectivity in Multi-Functional Compound Reactions

Chemoselectivity in the reactions of this compound depends on the choice of reagents and reaction conditions. For instance, a nucleophile could potentially react with either the ester carbonyl carbon or one of the electrophilic carbons of the oxirane ring.

Hard and Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon of the ester is a "hard" electrophilic center, while the carbons of the epoxide are "softer." Hard nucleophiles (e.g., hydroxide, alkoxides) will preferentially attack the ester group, leading to saponification or transesterification. Softer nucleophiles (e.g., thiols, some organometallic reagents) might show a preference for attacking the epoxide ring.

Reaction Conditions: Under basic or nucleophilic conditions, the ester is often more reactive. Under acidic conditions, the epoxide is activated by protonation, making it highly susceptible to nucleophilic attack. masterorganicchemistry.com This allows for tuning the reaction to favor one functional group over the other.

Tandem Reactions and Cascade Processes

The dual functionality of this compound makes it a potential substrate for tandem or cascade reactions, where the initial reaction at one site triggers a subsequent transformation at the other. For example, an intramolecular reaction could occur where a nucleophile, after opening the epoxide ring, could then attack the ester group, leading to a cyclized product. While specific examples for this molecule are not documented, tandem reactions involving epoxides are a known strategy for building complex molecular architectures. nih.govnih.gov Such processes are highly dependent on the substrate's geometry and the reaction conditions.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles can be applied.

Reaction Kinetics: The kinetics of ester hydrolysis and saponification for substituted benzoates have been studied, and they typically follow second-order kinetics. researchgate.netpsu.edu The reaction rates are influenced by temperature, solvent polarity, and the electronic nature of the substituents on the aromatic ring. researchgate.netsemanticscholar.org For the epoxide ring, the kinetics of its opening are highly dependent on the catalyst (acid or base) and the nucleophile. semanticscholar.orgnih.gov Kinetic studies of glycidyl (B131873) esters in palm oil at high temperatures showed that their formation and degradation follow pseudo-first-order reactions. nih.gov

Elucidation of Rate-Determining Steps and Activation Parameters

Currently, there is no specific information available in the reviewed literature detailing the elucidation of rate-determining steps or the activation parameters for reactions involving this compound.

Energy Profiles and Transition State Analysis

Similarly, comprehensive energy profiles and transition state analyses for the reactions of this compound have not been reported in the surveyed scientific papers.

Further experimental and computational research is required to characterize the reactivity of this specific compound and to provide the data necessary for a thorough mechanistic understanding.

Derivatization and Functionalization Strategies

Synthesis of Novel Oxirane-Containing Analogs

The synthesis of new analogs of Ethyl 4-(oxiran-2-ylmethoxy)benzoate while retaining the epoxide moiety allows for the systematic investigation of structure-activity relationships and the development of new compounds with tailored properties. These strategies focus on modifications of the benzoate (B1203000) aromatic ring, alterations to the ester alkyl chain, and stereospecific derivatization of the oxirane ring itself.

The benzoate aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. studymind.co.ukfiveable.melibretexts.orglibretexts.orgunizin.org These reactions allow for the introduction of various alkyl and acyl groups onto the aromatic nucleus, thereby modifying the electronic and steric properties of the molecule.

Friedel-Crafts Alkylation: This reaction involves the treatment of the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org The reaction proceeds through the formation of a carbocation electrophile that then attacks the electron-rich benzene (B151609) ring. libretexts.orgunizin.org By choosing different alkyl halides, a variety of alkyl groups can be appended to the benzoate ring.

Friedel-Crafts Acylation: In this reaction, an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org This modification is often more controlled than alkylation as the resulting ketone is less activating towards further substitution, preventing poly-acylation. libretexts.org The introduced acyl group can serve as a handle for further functionalization.

A representative scheme for these modifications is presented below:

Scheme 1: Representative Friedel-Crafts Reactions on the Benzoate Ring

| Reactant | Reagents | Product |

|---|---|---|

| This compound | R-Cl, AlCl₃ | Alkylated Benzoate Derivative |

Note: The table provides a generalized representation of the reaction. Specific reaction conditions and yields would need to be determined empirically.

The ethyl group of the ester functionality in this compound can be modified, primarily through transesterification reactions. researchgate.netgoogle.com This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkyl group of the ester.

By employing a range of alcohols, from simple alkanols to more complex, functionalized alcohols, a library of new ester derivatives can be synthesized. researchgate.net This strategy allows for the modulation of properties such as solubility, and pharmacokinetic profiles without altering the core pharmacophore. For instance, reaction with a long-chain alcohol would increase the lipophilicity of the molecule.

Table 1: Examples of Transesterification Reactions

| Starting Ester | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Methanol | Acid/Base | Mthis compound |

| This compound | Propanol | Acid/Base | Propyl 4-(oxiran-2-ylmethoxy)benzoate |

This table illustrates potential transesterification products. The choice of catalyst and reaction conditions would influence the reaction efficiency.

The oxirane ring in this compound contains a chiral center, and its stereochemistry can be crucial for biological activity. Stereospecific derivatization aims to synthesize enantiomerically pure or enriched analogs. One approach to achieve this is through the use of chiral catalysts in the epoxidation step during the synthesis of the parent compound. mdpi.com

Furthermore, stereospecific reactions can be performed on the existing epoxide. For instance, the use of chiral catalysts in ring-opening reactions can lead to the formation of specific stereoisomers of the resulting diol or other adducts. mdpi.com This allows for the synthesis of compounds with defined three-dimensional structures, which is of paramount importance in medicinal chemistry and materials science.

Post-Oxirane Ring-Opening Functionalization

The high reactivity of the strained three-membered oxirane ring makes it an excellent electrophilic site for nucleophilic attack. utwente.nlupc.edursc.org This ring-opening reaction is a powerful tool for introducing a wide array of functional groups, leading to a diverse range of new chemical entities.

A variety of nucleophiles can be employed to open the epoxide ring of this compound. This reaction typically proceeds via an Sₙ2 mechanism, resulting in the formation of a β-substituted alcohol. The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic or basic catalysis) and the nature of the nucleophile.

Nucleophilic Addition of Amines: Primary and secondary amines can react with the epoxide to yield amino alcohols. libretexts.org This introduces a basic nitrogen atom and a hydroxyl group, which can significantly alter the physicochemical properties of the parent molecule.

Thiol-Epoxy "Click" Chemistry: The reaction of thiols with epoxides, often referred to as thiol-epoxy "click" chemistry, is a highly efficient and regioselective reaction that forms β-hydroxy thioethers. utwente.nlupc.edursc.orgresearchgate.net This reaction can be catalyzed by bases and proceeds under mild conditions, making it a robust method for functionalization. utwente.nlmdpi.com

Table 2: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Functional Group |

|---|---|

| Primary Amine (R-NH₂) | Secondary Amino Alcohol |

| Secondary Amine (R₂NH) | Tertiary Amino Alcohol |

| Thiol (R-SH) | β-Hydroxy Thioether |

| Alcohol (R-OH) | β-Hydroxy Ether |

This table provides a summary of potential functional groups that can be introduced via nucleophilic ring-opening of the epoxide.

The acid- or base-catalyzed hydrolysis of the epoxide ring leads to the formation of a diol, specifically a 1,2-diol. This reaction introduces two hydroxyl groups, significantly increasing the polarity and hydrogen bonding capacity of the molecule. The resulting diol can serve as a precursor for further derivatization, such as esterification or etherification of the newly formed hydroxyl groups.

Furthermore, the sequential ring-opening with different nucleophiles or multi-step synthetic sequences can lead to the formation of more complex polyhydroxylated and substituted products. These highly functionalized molecules can exhibit unique biological activities and material properties. For instance, the diol can be further reacted to form cyclic acetals or ketals, or the hydroxyl groups can be oxidized to yield α-hydroxy ketones or aldehydes, further expanding the chemical space accessible from this compound.

Oligomerization and Polymerization Studies (as a monomer)

This compound serves as a valuable monomer in polymer chemistry due to the presence of a reactive oxirane (epoxy) ring. This functionality allows it to undergo ring-opening polymerization to form polyethers. The aromatic benzoate group influences the properties of the resulting polymers, contributing to their thermal stability and mechanical performance.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxy monomers like this compound. This process is typically initiated by strong electrophilic species, such as Brønsted or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer molecule.

Table 1: General Conditions for Cationic Photopolymerization of Aromatic Glycidyl (B131873) Ethers

| Parameter | Description | Reference |

|---|---|---|

| Monomers | Aromatic glycidyl ethers (e.g., bisphenol A diglycidyl ether) | mdpi.comresearchgate.net |

| Photoinitiators | Diaryliodonium salts, Triarylsulfonium salts | mdpi.comresearchgate.net |

| Radiation Source | UV light (e.g., 385 nm) | researchgate.net |

| Mechanism | Generation of a strong Brønsted acid upon photolysis, followed by electrophilic attack on the oxirane ring. | mdpi.com |

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) presents another pathway for the polymerization of this compound. This method is initiated by nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species.

The polymerization of epoxides via AROP is a living process in the absence of chain transfer or termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The presence of the ester group in this compound might be susceptible to side reactions with strong nucleophilic initiators, which could complicate the polymerization process. However, the use of appropriate initiators and reaction conditions can lead to the successful synthesis of polyethers. elsevierpure.com

Table 2: Initiators for Anionic Ring-Opening Polymerization of Glycidyl Ethers

| Initiator Type | Examples | Characteristics | Reference |

|---|---|---|---|

| Alkoxides | Potassium tert-butoxide | Strong nucleophile, can lead to side reactions with ester groups. | acs.org |

| Hydroxides | Potassium hydroxide (B78521) | Common initiator for epoxide polymerization. | acs.org |

| Organometallic Compounds | n-Butyllithium | Highly reactive, may require controlled conditions. | acs.org |

| Organic Superbases | Phosphazene bases | Can provide controlled polymerization under mild conditions. | elsevierpure.com |

Copolymerization with Other Monomers for Material Property Tuning

To tailor the properties of the final material, this compound can be copolymerized with other monomers. Copolymerization allows for the incorporation of different structural units into the polymer chain, enabling the fine-tuning of properties such as glass transition temperature, flexibility, and chemical resistance.

Potential comonomers for this compound include other epoxides, acrylates, and styrenes. For instance, copolymerization with flexible aliphatic glycidyl ethers could enhance the toughness of the resulting polymer, while copolymerization with acrylic monomers via a dual curing mechanism (cationic for the epoxide and radical for the acrylate) could lead to interpenetrating polymer networks with unique properties. nih.gov The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. While specific reactivity ratios for this compound are not documented, studies on similar systems, such as the copolymerization of glycidyl methacrylate (B99206) with styrene, provide a framework for understanding its potential copolymerization behavior. researchgate.net

Table 3: Potential Comonomers for Property Tuning with this compound

| Comonomer Type | Example | Potential Property Modification | Reference |

|---|---|---|---|

| Aliphatic Glycidyl Ethers | Butyl glycidyl ether | Increased flexibility, lower glass transition temperature. | atamanchemicals.com |

| (Meth)acrylates | Methyl methacrylate | Introduction of ester groups, potential for dual curing. | nih.gov |

| Styrenic Monomers | Styrene | Increased rigidity and thermal stability. | researchgate.net |

| Functional Epoxides | Allyl glycidyl ether | Introduction of pendant reactive groups for further modification. | researchgate.net |

Cross-Linking Applications in Polymer Networks and Resins

The bifunctional nature of this compound, possessing both an epoxy group and a benzoate ester, makes it a suitable component in the formation of cross-linked polymer networks and resins. In these applications, it can act as a reactive diluent, a modifier, or a cross-linking agent itself.

When used in epoxy resin formulations, the oxirane ring of this compound can react with curing agents, such as amines or anhydrides, to form a three-dimensional network. The incorporation of the benzoate moiety can enhance the thermal stability and mechanical properties of the cured resin. home.blog As a reactive diluent, it can reduce the viscosity of highly viscous epoxy resins, improving their processability without significantly compromising the final properties, as the molecule becomes part of the polymer network upon curing. atamanchemicals.com

Table 4: Potential Roles of this compound in Polymer Networks

| Application | Function | Expected Outcome | Reference |

|---|---|---|---|

| Epoxy Resin Formulation | Co-monomer/Modifier | Enhanced thermal stability and mechanical properties. | home.blog |

| Reactive Diluent | Viscosity reduction | Improved processability of high-viscosity resins. | atamanchemicals.com |

| Functional Additive | Introduction of benzoate groups | Modification of surface properties and adhesion. | mdpi.com |

| Cross-linker for other polymers | Reaction with functional groups | Formation of novel network structures. | mdpi.com |

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

The bifunctional nature of Ethyl 4-(oxiran-2-ylmethoxy)benzoate, containing both an epoxide ring and an ester group, theoretically allows it to serve as a building block in organic synthesis. The highly reactive epoxide can undergo ring-opening reactions with a variety of nucleophiles, while the ester group can be hydrolyzed or transesterified, providing pathways to more complex molecular architectures.

Precursor in Complex Organic Molecule Synthesis

While the structure of this compound is suited for building more complex molecules, detailed research literature focusing specifically on its use as a precursor in the multi-step synthesis of complex organic targets, such as pharmaceuticals or natural products, is not extensively available. Its synthesis is typically achieved through the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1-chloro-2,3-epoxypropane (epichlorohydrin) lookchem.com.

Development of Chiral Auxiliaries and Ligand Scaffolds

The oxirane ring contains a chiral center, suggesting that the enantiomerically pure forms of this compound could potentially be used in asymmetric synthesis. However, specific studies detailing its application in the development of chiral auxiliaries or as a scaffold for chiral ligands are not prominent in the available scientific literature.

Role in Polymer and Resin Chemistry

The most significant area of research for this compound is in the field of polymer chemistry, particularly in the formulation of epoxy resins. The glycidyl (B131873) ether group is the key functional component that allows it to participate in polymerization reactions, forming cross-linked thermoset materials.

Development of Epoxy Resins with Tailored Performance Characteristics

This compound serves as a monomer or co-monomer in the creation of epoxy resins. Research has explored its use in creating polyaromatic glycidyl epoxides, which can be blended with conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA) to modify the final properties of the cured material nih.gov.

One study investigated poly-glycidyl ethers derived from non-toxic precursors, including ethyl-4-hydroxybenzoate nih.gov. These bio-derived resins were blended with DGEBA and cured. The addition of these new resins was generally found to lower the glass transition temperature (Tg) of the resulting material. For instance, a material prepared from a related, more complex monomer, the glycidyl ether of trimethylolpropane-tris(4-hydroxybenzoate), and cured with dicyandiamide in the absence of DGEBA, exhibited promising thermal properties as detailed in the table below nih.gov.

| Material | Curing Agent | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Glycidyl ether of trimethylolpropane-tris(4-hydroxybenzoate) | Dicyandiamide | 105 °C | nih.gov |

| DGEBA-based material (for comparison) | Dicyandiamide | 119 °C | nih.gov |

Modifiers for Enhancing Polymer Properties (e.g., adhesion, flexibility)

As a monofunctional epoxy compound, this compound can act as a reactive diluent in epoxy formulations acs.org. Reactive diluents are used to reduce the viscosity of the resin mixture before curing, which improves handling and processing characteristics. By incorporating into the polymer network during the curing process, it can also influence the final properties of the thermoset, such as cross-link density, flexibility, and adhesion, although specific data on the extent of these modifications are limited.

Bio-based Epoxy Monomer Development

There is a significant research trend focused on developing epoxy resins from renewable resources to reduce reliance on petroleum-based monomers like BPA, which has health and environmental concerns nih.gov. The precursor for this compound, ethyl 4-hydroxybenzoate (a paraben), can be derived from bio-based sources. This precursor is noted for its low toxicity, making it an attractive starting material for developing safer, more sustainable epoxy systems nih.gov. By functionalizing such bio-derived phenols with epichlorohydrin (B41342) (which can also be produced from bio-based glycerol), it is possible to create monomers that contribute to the formulation of partially or fully bio-based epoxy materials nih.govacs.org.

Contributions to Fine Chemical Synthesis

The reactivity of the oxirane ring, coupled with the electronic properties of the benzoate (B1203000) group, makes this compound a strategic starting material for chemists. The epoxide moiety is susceptible to ring-opening reactions with a wide range of nucleophiles, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks. This reactivity is central to its application in the synthesis of highly specific and functionalized molecules for specialized, non-pharmaceutical uses.

Synthesis of Specialty Chemicals (excluding pharmaceuticals for human use)

The application of this compound extends to the synthesis of various specialty chemicals, where its unique structure is leveraged to impart specific properties to the final products.

One notable area of application is in the development of agrochemicals . Research into structurally similar compounds, such as ethyl 4-(2-aryloxyhexyloxy)benzoates, has demonstrated anti-juvenile hormone activity in insects like the silkworm. biosynth.com This suggests that derivatives of this compound, obtained through the ring-opening of the epoxide with various aryl or alkyl moieties, could be explored for the development of novel insect growth regulators. The general synthetic approach would involve the reaction of the epoxide ring with a chosen nucleophile to create a library of compounds for biological screening.

Another significant application lies in the synthesis of liquid crystal monomers . The rigid benzoate core combined with the flexible chain that can be introduced via the oxirane ring makes this compound a suitable precursor for liquid crystalline materials. researchgate.net The synthesis of such monomers often involves the reaction of the epoxide with a mesogenic (liquid crystal-forming) phenol. The resulting molecule, possessing both a rigid and a flexible segment, can exhibit liquid crystalline properties. The specific nature of the mesogen and the length of the alkyl chain can be tailored to achieve desired liquid crystal phases (e.g., nematic, smectic) and transition temperatures. These materials are crucial for applications in displays, sensors, and optical devices.

The compound also serves as a building block for materials with non-linear optical (NLO) properties . The core structure can be modified to create molecules with significant NLO responses, which are valuable in optoelectronics and photonic technologies. researchgate.net By reacting the epoxide with chromophores possessing strong electron-donating or electron-accepting groups, it is possible to synthesize materials that can efficiently alter the properties of light, finding use in applications like optical switching and data storage. researchgate.net

Intermediates for Non-Pharmaceutical Industrial Applications

Beyond its role in the direct synthesis of specialty chemicals, this compound functions as a crucial intermediate in the production of various materials for industrial use.

Its epoxide functionality makes it a valuable component in the formulation of epoxy resins, coatings, and adhesives . The oxirane ring can undergo polymerization or cross-linking reactions with curing agents to form durable thermosetting polymers. By incorporating this benzoate derivative into the polymer backbone, it is possible to modify the properties of the final material, such as its thermal stability, mechanical strength, and refractive index. These modified epoxy resins can find applications in advanced composites, protective coatings for various surfaces, and high-performance adhesives.

Furthermore, this compound can be used as an intermediate in the synthesis of industrial dyes . While direct evidence for its use in specific commercial dyes is limited in the available literature, the chemical functionalities present in this compound are amenable to the synthetic routes used for producing certain classes of dyes. The aromatic ring can be subjected to electrophilic substitution reactions to introduce chromophoric groups, and the reactive epoxide handle allows for covalent attachment to substrates or modification of solubility properties.

The table below summarizes the key non-pharmaceutical applications and the role of this compound.

| Application Area | Role of this compound | Key Chemical Transformation | Potential End Products |

| Agrochemicals | Precursor for insect growth regulators | Epoxide ring-opening with various nucleophiles | Novel pesticides |

| Liquid Crystals | Building block for liquid crystal monomers | Reaction with mesogenic phenols | Materials for displays and sensors |

| Non-Linear Optics | Precursor for NLO-active molecules | Incorporation of chromophores via epoxide reaction | Materials for optical switches and data storage |

| Polymers | Monomer/modifier for epoxy resins | Epoxide polymerization and cross-linking | Advanced composites, coatings, adhesives |

| Industrial Dyes | Intermediate for dye synthesis | Aromatic substitution and functional group modification | Specialty colorants |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. Methods like Density Functional Theory (DFT) are instrumental in modeling the structure and behavior of complex organic molecules, providing a theoretical framework for understanding their electronic characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. wikimedia.org A smaller gap generally implies higher reactivity and greater polarizability. wikimedia.org

For a molecule like Ethyl 4-(oxiran-2-ylmethoxy)benzoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen atom, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing ethyl benzoate (B1203000) group. This distribution facilitates intramolecular charge transfer (ICT), a key factor in various chemical and physical phenomena.

While specific calculated values for this compound are not available in the cited literature, studies on analogous benzoate derivatives provide context. For example, computational analyses of various substituted benzoates have been performed to understand their electronic structures. researchgate.netresearchgate.net These studies consistently show that the nature and position of substituents significantly influence the HOMO-LUMO energies and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzoate Compound (Note: The following data is for (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) and is provided for illustrative purposes to demonstrate typical values obtained through DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.53 eV |

| ELUMO | -2.40 eV |

| Energy Gap (ΔE) | 3.13 eV |

Data derived from DFT/B3LYP/6-311++G(2d, 2p) level calculations on an analogous compound. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich, negative potential, which are susceptible to electrophilic attack, while blue areas denote electron-poor, positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester carbonyl group, the ether linkage, and the oxirane ring. These regions are the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group.

This visualization helps in understanding intermolecular interactions and predicting how the molecule will engage with other reagents. walisongo.ac.id Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which offer a more quantitative approach to predicting chemical behavior.

Molecules with significant intramolecular charge transfer (ICT) character, often described as having an electron donor-π bridge-electron acceptor (D-π-A) structure, are candidates for non-linear optical (NLO) materials. nih.gov These materials have applications in advanced technologies like photonics and optoelectronics. wikimedia.org this compound possesses features of a D-π-A system, with the alkoxy group serving as the donor and the ethyl benzoate moiety as the acceptor, connected by the phenyl π-bridge.

Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). nih.govwikimedia.org A high β value is indicative of a strong NLO response. Studies on various benzoate-containing polymers and other Schiff base benzoates have demonstrated their potential as NLO materials. nih.govnih.govresearchgate.net For instance, investigations into a poly(benzoate) derivative revealed excellent quadratic NLO properties, with large second harmonic generation (SHG) effects. nih.govresearchgate.net Similarly, DFT studies on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate showed that its NLO properties could be significantly enhanced by modifying its donor group. nih.gov

Table 2: Example First-Order Hyperpolarizability (β) Values (Note: This table compares the calculated NLO response of a standard reference (Urea) with a studied Schiff base containing a benzoate group to illustrate the magnitude of these properties.)

| Compound | βtot (x 10-30 esu) |

|---|---|

| Urea (Reference) | 0.73 |

| EPM (An example triazole Schiff base benzoate) | 24.82 |

Data derived from DFT/B3LYP/6-31G(d) calculations. researchgate.net

These findings suggest that this compound could also exhibit interesting NLO properties, a hypothesis that could be rigorously tested through specific DFT calculations.

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is crucial for elucidating complex reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

DFT is a highly effective method for mapping the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies of transition states. rsc.org A common and important reaction involving this compound is the nucleophilic ring-opening of its epoxide (oxirane) moiety. This reaction is fundamental to the use of such compounds in the synthesis of polymers and other functional materials.

A DFT study of an epoxide ring-opening reaction would typically involve:

Modeling Reactants and Products: Optimizing the geometries of the starting epoxide and the final ring-opened product.

Locating the Transition State (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. This TS structure provides insight into the geometry of the molecule at the peak of the reaction barrier.

Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.

Theoretical studies on the ring-opening of related glycidyl (B131873) ethers and other epoxides have provided detailed mechanistic insights, distinguishing between SN1 and SN2 pathways and explaining regioselectivity under different catalytic conditions (e.g., acidic or basic). researchgate.netrsc.org For example, DFT calculations can clarify whether a nucleophile will preferentially attack the more or less substituted carbon of the oxirane ring. researchgate.net

While DFT is a popular choice, other computational methods also contribute to mechanistic studies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based entirely on quantum mechanics without empirical parameters. They can provide very accurate results, though often at a higher computational cost than DFT. They are valuable for benchmarking DFT results and for systems where DFT may be less reliable.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) simplify calculations by incorporating some experimental data (parameters). They are much faster than DFT or ab initio methods, making them suitable for preliminary explorations of large molecular systems or for screening multiple reaction pathways before committing to more computationally expensive calculations. While less accurate, they can provide useful qualitative insights into reaction mechanisms and molecular geometries.

Together, this hierarchy of computational tools allows chemists to build a comprehensive, multi-scale understanding of reaction mechanisms, from initial qualitative screening to highly accurate quantitative predictions of reaction barriers and pathways.

Advanced Spectroscopic and Structural Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Ethyl 4-(oxiran-2-ylmethoxy)benzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

Predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures such as ethyl benzoate (B1203000) and substituted ethers, allow for the assignment of each signal to a specific atom or group within the molecule. The aromatic protons on the benzoate ring are expected to appear as two distinct doublets in the range of 7.0-8.1 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl ester protons would present as a quartet (around 4.3 ppm) and a triplet (around 1.4 ppm). The protons of the oxirane and the linking methylene (B1212753) group are expected in the 2.7-4.5 ppm range, with complex splitting patterns due to their proximity and coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.4 | Triplet |

| Ethyl (-CH₂) | ~4.3 | Quartet |

| Oxirane (-CH₂) | ~2.7 - 2.9 | Multiplet |

| Oxirane (-CH) | ~3.4 | Multiplet |

| Methylene (-O-CH₂-) | ~4.0 - 4.5 | Multiplet |

| Aromatic (ortho to ether) | ~7.0 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~61 |

| Oxirane (-CH₂) | ~45 |

| Oxirane (-CH) | ~50 |

| Methylene (-O-CH₂-) | ~70 |

| Aromatic (C-OR) | ~163 |

| Aromatic (C-COOR) | ~122 |

| Aromatic (CH, ortho to ether) | ~114 |

| Aromatic (CH, ortho to ester) | ~131 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the ethyl group's -CH₂ and -CH₃ protons. It would also map the connectivity within the oxirane ring and the adjacent methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which proton signal corresponds to the oxirane -CH carbon versus the oxirane -CH₂ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations would include the carbonyl carbon to the ethyl -CH₂ protons and the aromatic protons ortho to the ester. It would also link the aromatic carbons to the protons of the oxiranylmethoxy side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal spatial proximity between the protons of the oxiranylmethoxy side chain and the aromatic protons, providing information on the molecule's spatial arrangement.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Expected Key Correlation | Information Gained |

|---|---|---|

| COSY | Ethyl -CH₂ ↔ Ethyl -CH₃ | Confirms ethyl group fragment |

| Oxirane CH ↔ Oxirane CH₂ | Confirms oxirane ring connectivity | |

| HSQC | Aromatic H (~8.0 ppm) ↔ Aromatic C (~131 ppm) | Assigns specific proton to its attached carbon |

| HMBC | Carbonyl C (~166 ppm) ↔ Ethyl -CH₂ H (~4.3 ppm) | Connects ethyl group to the ester function |

| Carbonyl C (~166 ppm) ↔ Aromatic H (~8.0 ppm) | Confirms ester position on the aromatic ring |

| NOESY | Aromatic H (~7.0 ppm) ↔ Methylene H (~4.0 ppm) | Provides data on conformation and spatial arrangement of the side chain relative to the ring |

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes. For this compound, there are several bonds around which rotation may be hindered, leading to distinct conformers. These include the C(aromatic)–O bond and the O–CH₂(oxirane) bond. At low temperatures, the rotation around these bonds might slow sufficiently to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the NMR signals at various temperatures, it is possible to calculate the energy barriers and thermodynamic parameters for these conformational exchange processes.

The oxirane (epoxy) group in this compound makes it a potential monomer for the synthesis of epoxy resins and other polymers. Solid-State NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of such polymer systems, which are insoluble and highly ordered or amorphous. acs.orgacs.orgaip.org Unlike solution-state NMR, ssNMR can analyze materials in their solid form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid polymer. nih.govkpi.ua ssNMR can provide critical information on the degree of cross-linking by observing the disappearance of signals from the oxirane ring carbons and the appearance of new signals corresponding to the opened ring structure. Furthermore, ssNMR can be used to study the phase structure, molecular mobility, and component interactions within polymer blends or composites derived from this monomer. acs.orgaip.org

Infrared and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

The IR and Raman spectra of this compound would exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its specific functional groups. The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group, typically found around 1720 cm⁻¹. Other key vibrations include the C-O-C stretches from the ether and ester groups, aromatic C=C stretching, and characteristic vibrations of the three-membered oxirane ring. core.ac.uk

Table 4: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl, Methylene, Oxirane | 3000 - 2850 | Medium |

| C=O Stretch | Ester | ~1720 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1610 - 1450 | Medium |

| C-O-C Asymmetric Stretch | Ether & Ester | 1300 - 1200 | Strong (IR) |

| C-O-C Symmetric Stretch | Ether & Ester | 1150 - 1050 | Medium |

| Oxirane Ring "Breathing" | Oxirane | ~1250 | Medium |

In situ spectroscopy, particularly FTIR, is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time without the need for sampling. nih.gov The polymerization of this compound, which proceeds via the ring-opening of the oxirane group, is an ideal candidate for such monitoring. optica.orgresearchgate.net By inserting a fiber-optic probe into the reaction vessel, the progress of the curing process can be tracked by observing the decrease in the intensity of the characteristic oxirane ring absorption bands (e.g., at ~915 cm⁻¹ and ~1250 cm⁻¹). core.ac.uknih.gov Concurrently, the appearance of new bands, such as a broad O-H stretching band (around 3400 cm⁻¹) if the ring-opening involves nucleophiles like water or amines, can be monitored to confirm the formation of the desired polymer structure. This real-time data allows for precise control over reaction kinetics, endpoint determination, and ensures consistent product quality. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for obtaining the exact mass of "this compound," which allows for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₂H₁₄O₄) is 222.0892 g/mol . HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass.

While direct experimental fragmentation data for "this compound" is not extensively available in public literature, the fragmentation pattern can be predicted based on the known behavior of related benzoate esters and glycidyl (B131873) ethers. Common fragmentation pathways would likely involve cleavage of the ether linkage and fragmentation of the ester group.

Predicted Fragmentation Data:

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 222.0892 | Molecular Ion [M]⁺ |

| 177.0603 | Loss of the ethyl group (-C₂H₅) from the ester. |

| 165.0552 | Loss of the ethoxy group (-OC₂H₅). |

| 121.0289 | Cleavage of the ether bond, resulting in the 4-hydroxybenzoate (B8730719) fragment. |

| 57.0340 | The oxiranylmethyl cation ([C₃H₅O]⁺). |

This table is predictive and based on the general principles of mass spectrometry fragmentation.

Tandem mass spectrometry (MS/MS) is an invaluable technique for the structural elucidation of derivatives of "this compound." In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to confirm the identity of reaction products or metabolites.

For instance, if the epoxide ring of "this compound" is opened by a nucleophile, MS/MS can be used to pinpoint the site of reaction and confirm the structure of the resulting diol or other adducts. The fragmentation patterns of these derivatives would be distinct from the parent compound, with characteristic losses corresponding to the newly introduced functional groups.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

While a crystal structure for "this compound" is not publicly available, analysis of structurally similar compounds provides insight into the expected molecular conformation. For example, the crystal structures of various substituted ethyl benzoates have been reported, revealing details about the planarity of the benzoate group and the orientation of the substituents. researchgate.netresearchgate.net

Crystallographic Data for an Analogous Compound, Ethyl 4-[(4-methylbenzyl)oxy]benzoate: researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 16.1906 (10) |

| b (Å) | 7.5752 (4) |

| c (Å) | 17.7591 (9) |

| β (°) | 95.360 (7) |

| Volume (ų) | 2168.6 (2) |

| Z | 6 |

This data is for a structurally related compound and serves as an example of the type of information obtained from a single crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Analysis of the crystal packing of "this compound" would reveal how these forces dictate the solid-state structure.

Based on the structures of related compounds, it is likely that C-H···O interactions involving the ester and ether oxygen atoms play a significant role in the crystal packing. researchgate.net The presence of the aromatic ring also suggests the possibility of π-π stacking interactions between adjacent molecules. Understanding these interactions is crucial as they can influence the physical properties of the material, such as its melting point and solubility. In the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, for example, the molecules are connected by weak C—H⋯π interactions. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

"this compound" is a chiral molecule due to the stereocenter in the oxirane ring. Chiroptical spectroscopy techniques are essential for studying the stereochemical properties of such compounds.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the conformation of chiral molecules and can be used to determine the absolute configuration of the epoxide. The CD spectrum would be expected to show Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of the chromophores in the molecule, primarily the benzoate group. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD can be used to determine the absolute configuration of chiral centers. The ORD spectrum of "this compound" would exhibit a plain curve at wavelengths away from an absorption band and a Cotton effect curve in the vicinity of an absorption band.

While specific experimental CD and ORD data for "this compound" are not available, the application of these techniques would be a critical step in its full stereochemical characterization.

Applications in Stereochemical Assignment for Chiral Derivatives

The determination of the absolute stereochemistry of chiral derivatives of "this compound" is a critical aspect of its characterization, particularly in contexts where enantiomeric purity is paramount. Advanced spectroscopic and structural analysis methodologies are indispensable tools for unambiguously assigning the three-dimensional arrangement of atoms at the chiral center of the oxirane ring. These methods primarily include Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful technique for elucidating the stereochemistry of chiral molecules. For a chiral compound like the derivatives of "this compound," direct NMR analysis of the enantiomers will not show any spectral differences. However, by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, the resulting diastereomeric products will exhibit distinct NMR spectra, allowing for their differentiation and the assignment of the absolute configuration of the original enantiomer.

A widely employed method is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride. The chiral secondary alcohol, obtained from the ring-opening of the epoxide in "this compound" derivatives, can be esterified with both (R)- and (S)-MTPA to form a pair of diastereomeric Mosher esters.

The underlying principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which is held in a preferred conformation. This leads to predictable shielding or deshielding of the protons in proximity to the newly formed chiral ester. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol, and thus the parent epoxide, can be determined.

Illustrative ¹H NMR Data for Mosher Esters of a Chiral Aryl Glycidyl Ether Derivative

| Proton | δ (ppm) for (S)-MTPA ester | δ (ppm) for (R)-MTPA ester | Δδ (δS - δR) (ppm) |

| H-1'a | 4.25 | 4.35 | -0.10 |

| H-1'b | 4.15 | 4.20 | -0.05 |

| H-2' | 5.30 | 5.25 | +0.05 |

| H-3'a | 3.80 | 3.70 | +0.10 |

| H-3'b | 3.75 | 3.68 | +0.07 |

This is a representative table based on typical values observed for Mosher esters of similar compounds.

In this example, the negative Δδ values for the protons on one side of the chiral center (H-1'a, H-1'b) and positive Δδ values for the protons on the other side (H-2', H-3'a, H-3'b) would allow for the assignment of the absolute configuration at the C-2' position based on the established Mosher's method model.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of all atoms, including the absolute configuration at chiral centers.

To apply this method to a chiral derivative of "this compound," a suitable single crystal of one of the enantiomers, or a derivative thereof, must be prepared. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. The Flack parameter, obtained during the refinement of the crystallographic data, is a critical value for confirming the absolute configuration. A Flack parameter close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct, while a value close to 1 would indicate that the inverted structure is the correct one.

Illustrative Crystallographic Data for a Chiral Aryl Glycidyl Ether Derivative

The following table presents hypothetical but representative crystallographic data for a chiral derivative of an aryl glycidyl ether, illustrating the key parameters obtained from an X-ray diffraction experiment that would be used to confirm its absolute stereochemistry.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 21.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.05(7) |

This is a representative table based on typical values observed for chiral organic molecules.

A Flack parameter of 0.05(7) provides strong evidence for the correctness of the assigned absolute configuration.

Future Research Directions for this compound: Paving the Way for Advanced Chemical Innovations

The scientific community is poised to unlock the full potential of this compound, a versatile chemical compound with promising applications across various fields. Emerging research paradigms and future investigative efforts are focused on harnessing its unique structural features to create novel materials and synthetic pathways. This article explores the key areas of future research that are anticipated to shape the trajectory of this compound's development and application, from sophisticated catalytic systems to sustainable manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.